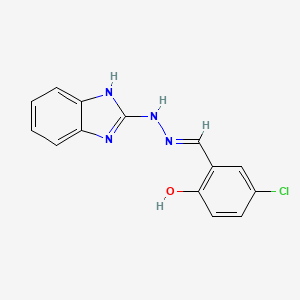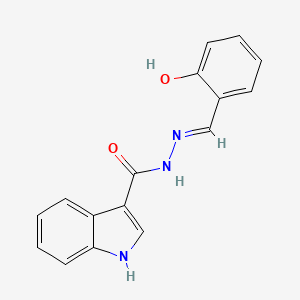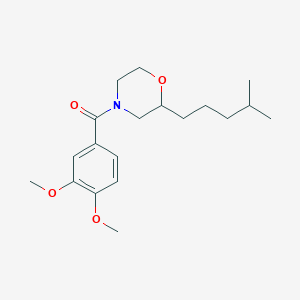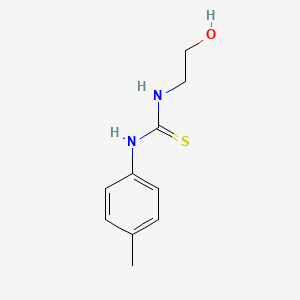![molecular formula C21H18N2O2 B6141004 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B6141004.png)
3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone, also known as INH1, is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer treatment. INH1 belongs to a class of compounds called small molecule inhibitors that are designed to target specific cellular pathways involved in cancer cell growth and proliferation.
作用機序
3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone works by targeting a specific cellular pathway called the RhoA pathway, which is involved in cancer cell growth and proliferation. 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone inhibits the activity of a protein called RhoA, which is overexpressed in many types of cancer cells. By inhibiting RhoA activity, 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone is able to prevent cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone has also been shown to induce changes in cellular morphology and cytoskeleton organization, which are important for maintaining cellular integrity and function.
実験室実験の利点と制限
3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone has several advantages for lab experiments, including its high potency and specificity for targeting the RhoA pathway. However, 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone also has some limitations, including its potential toxicity and side effects in vivo. Additionally, 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different cancer models.
将来の方向性
There are several future directions for research on 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone and its potential therapeutic applications. One area of research is to further elucidate the molecular mechanisms of 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone action and its effects on cancer cell signaling pathways. Another area of research is to investigate the potential of 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the efficacy and safety of 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone in vivo and in clinical trials.
合成法
3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-aminobenzophenone with isonicotinic acid to form 4-isonicotinoylphenylamine. This intermediate is then reacted with benzaldehyde in the presence of a base to yield 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone.
科学的研究の応用
3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and prostate cancer cells. 3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for preventing cancer progression.
特性
IUPAC Name |
1-phenyl-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(16-4-2-1-3-5-16)12-15-23-19-8-6-17(7-9-19)21(25)18-10-13-22-14-11-18/h1-11,13-14,23H,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVZMSQLOIPJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-3-{1-[(3-oxo-2,3-dihydro-1H-inden-1-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6140937.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B6140944.png)
![2-(1-(4-methoxy-3-methylbenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6140946.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6140979.png)
![2,6-dimethyl-4-{1-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B6140984.png)
![1-(3-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6141012.png)

![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)
![5-chloro-2-ethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B6141028.png)


![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6141043.png)
![{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6141050.png)